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Compound of Interest

Compound Name: ML-109

Cat. No.: B3088775 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ML-109 is a potent, selective, and orally available small-molecule agonist of the Thyroid

Stimulating Hormone Receptor (TSHR). This document provides a comprehensive overview of

the chemical structure, physicochemical properties, and biological activity of ML-109. Detailed

representative experimental protocols for its synthesis and for the characterization of its activity

are provided, along with a visualization of its signaling pathway. This guide is intended to serve

as a valuable resource for researchers in endocrinology, pharmacology, and drug discovery.

Chemical Structure and Properties
ML-109, also known as CID-25246343 and (S)-(+)-NCGC00161870, is a member of the

dihydroquinazolin-4-one class of compounds.[1] Its chemical structure and key identifiers are

presented below.

IUPAC Name: (S)-N-(4-((5-(3-Benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-

methoxybenzyl)oxy)phenyl)acetamide[2]

Chemical Formula: C₃₁H₂₉N₃O₅[1][3]

Molecular Weight: 523.58 g/mol [3]

CAS Number: 1186649-91-1
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Physicochemical Properties
A summary of the key physicochemical properties of ML-109 is provided in Table 1. This data is

crucial for its handling, formulation, and interpretation of its biological activity.

Property Value Source

Appearance White to light yellow solid

Exact Mass 523.21 u

Solubility (DMSO) 83.33 mg/mL (159.15 mM)

Solubility (PBS, pH 7.4) 2 µM

Stability

Stable at neutral and basic

conditions (t½ ~16 h),

degrades at low pH (t½ ~3 h)

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 2 years

Biological Activity
ML-109 is a potent and full agonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G-

protein coupled receptor (GPCR). It exhibits high selectivity for the human TSHR over other

related glycoprotein hormone receptors such as the Luteinizing Hormone/Choriogonadotropin

Receptor (LHCGR) and the Follicle-Stimulating Hormone Receptor (FSHR).

In Vitro Activity
The potency of ML-109 has been determined using a cell-based assay that measures the

accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the

TSHR signaling cascade.
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Parameter Value Receptor Assay Type Source

EC₅₀ 40 nM Human TSHR

cAMP

accumulation

assay

EC₅₀ >100 µM Human FSHR

cAMP

accumulation

assay

EC₅₀ >100 µM Human LHCGR

cAMP

accumulation

assay

In primary cultures of human thyrocytes, ML-109 has been shown to increase the mRNA levels

of key thyroid-specific genes, including thyroglobulin, thyroperoxidase, and the sodium-iodide

symporter.

Mechanism of Action and Signaling Pathway
ML-109 functions as an allosteric agonist, binding to the serpentine transmembrane domain of

the TSHR. This binding event stabilizes an active conformation of the receptor, leading to the

activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then

stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent

increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn

phosphorylates downstream targets to elicit a cellular response.
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Caption: ML-109 signaling pathway via TSHR and Gs protein activation.

Experimental Protocols
The following sections provide representative protocols for the synthesis of ML-109 and for a

functional assay to determine its activity. These are based on published information and

standard laboratory practices.

Synthesis of ML-109
The synthesis of ML-109 can be achieved through a multi-step process. A generalized

synthetic scheme is presented below, based on the synthesis of analogous compounds.

Step 1: Amide Formation

Step 2: Demethylation

Step 3: Alkylation

Starting Acid Amide Intermediate

Benzylamine

Amide Intermediate Demethylated Intermediate Demethylated Intermediate

ML-109

Alkoxybenzyl Halide

Click to download full resolution via product page

Caption: General workflow for the synthesis of ML-109.

Representative Protocol:

Amide Formation: A commercially available carboxylic acid precursor is coupled with

benzylamine using a standard peptide coupling reagent such as HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF) in the presence of

a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction is stirred at

room temperature until completion, as monitored by thin-layer chromatography (TLC) or

liquid chromatography-mass spectrometry (LC-MS). The product is then isolated by aqueous

workup and purified by column chromatography.
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Demethylation: The resulting amide intermediate is subjected to demethylation. This can be

achieved using a reagent such as boron tribromide (BBr₃) in a chlorinated solvent like

dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C). The reaction is carefully

quenched, and the product is isolated and purified.

Alkylation: The demethylated intermediate is then alkylated with an appropriate alkoxybenzyl

halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic

solvent like acetone or DMF. The reaction mixture is heated to facilitate the reaction. After

completion, the final product, ML-109, is isolated and purified by column chromatography or

preparative high-performance liquid chromatography (HPLC).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-

resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.

Homogeneous Time-Resolved Fluorescence (HTRF)
cAMP Assay
This assay is a competitive immunoassay to quantify cAMP levels in cells following treatment

with ML-109.

Materials:

HEK293 cells stably expressing the human TSHR.

ML-109 stock solution (in DMSO).

HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer).

Assay buffer (e.g., HBSS with 20 mM HEPES).

384-well white microplates.

HTRF-compatible plate reader.

Procedure:
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Cell Preparation: Culture the TSHR-expressing HEK293 cells to approximately 80-90%

confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to

the desired density (e.g., 2,000 cells/well).

Compound Addition: Prepare serial dilutions of ML-109 in assay buffer. Add a small volume

(e.g., 5 µL) of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

Cell Seeding: Add 5 µL of the cell suspension to each well containing the compound.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for G-

protein activation and cAMP production.

Lysis and Detection: Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP

cryptate conjugate (pre-diluted in lysis buffer according to the manufacturer's instructions) to

each well.

Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence

emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis:

The ratio of the fluorescence at 665 nm to 620 nm is calculated. A decrease in this ratio

indicates an increase in intracellular cAMP. The data is then plotted as the 665/620 ratio

against the log of the ML-109 concentration. A sigmoidal dose-response curve is fitted to the

data to determine the EC₅₀ value.
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Prepare serial dilutions of ML-109

Add ML-109 to 384-well plate

Seed TSHR-expressing cells into wells

Incubate at 37°C for 30 min

Add cAMP-d2 and anti-cAMP cryptate

Incubate at room temperature for 60 min

Read plate (620 nm and 665 nm)

Calculate 665/620 ratio and determine EC₅₀
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Caption: Workflow for the HTRF cAMP assay to determine ML-109 activity.

Conclusion
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ML-109 is a valuable pharmacological tool for studying the biology of the TSHR. Its potency,

selectivity, and oral availability make it a significant compound for both basic research and as a

potential lead for the development of therapeutics for conditions involving the TSHR. The

information and protocols provided in this guide offer a comprehensive resource for scientists

working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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